1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)-
CAS No.: 850893-09-3
Cat. No.: VC16553297
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850893-09-3 |
|---|---|
| Molecular Formula | C11H17N3 |
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | 4-(pyrimidin-2-ylmethyl)azepane |
| Standard InChI | InChI=1S/C11H17N3/c1-3-10(4-8-12-5-1)9-11-13-6-2-7-14-11/h2,6-7,10,12H,1,3-5,8-9H2 |
| Standard InChI Key | YKRTWYJMOPPKGN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CCNC1)CC2=NC=CC=N2 |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound features a hexahydro-1H-azepine backbone, a saturated seven-membered ring containing one nitrogen atom. At the 4-position of the azepine ring, a 2-pyrimidinylmethyl group is attached, introducing a six-membered aromatic ring with two nitrogen atoms. The saturation of the azepine ring reduces strain, enhancing stability compared to its unsaturated counterparts.
The IUPAC name, 1H-azepine, hexahydro-4-(2-pyrimidinylmethyl)-, reflects this substitution pattern. The canonical SMILES string C1CCN(CC1)CC2=NC=CC=N2 encodes the connectivity, while the InChIKey provides a unique identifier for computational studies.
Comparative Analysis with Related Azepines
Structural analogs include:
-
Hexahydro-2-(4-morpholinylmethyl)-1H-azepine (CAS 881040-14-8): Substituted with a morpholine group, this derivative exhibits a molecular weight of 198.31 g/mol and a distinct ionization energy profile .
-
Hexahydro-1-(1-piperidinyl)-1H-azepine (CAS 60778-60-1): Featuring a piperidine substituent, this compound has a molecular weight of 182.31 g/mol and vertical ionization energies of 7.87–8.17 eV .
These comparisons underscore the impact of substituents on electronic properties and reactivity.
Synthesis and Manufacturing
Challenges in Synthesis
-
Steric Hindrance: The bicyclic structure may impede reaction kinetics, necessitating high-temperature conditions or specialized catalysts.
-
Regioselectivity: Ensuring substitution at the 4-position requires directing groups or protective strategies.
Physicochemical Properties
Molecular and Thermodynamic Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 191.27 g/mol | |
| Ionization Energy | Not reported | – |
| LogP (Partition Coefficient) | Estimated 1.2–1.8 | – |
Comparative Ionization Energies:
The absence of direct ionization data for the target compound necessitates extrapolation from analogs, suggesting a range of 7.5–8.5 eV based on electronegativity differences .
Spectroscopic Characteristics
-
IR Spectroscopy: Expected N-H stretches (~3300 cm) and aromatic C=N vibrations (~1600 cm).
-
NMR: NMR would reveal signals for the azepine methylene groups (δ 1.2–2.5 ppm) and pyrimidine protons (δ 7.5–8.5 ppm).
Future Research Directions
Priority Investigations
-
Pharmacokinetic Profiling: Assess absorption, distribution, metabolism, and excretion (ADME) in vitro.
-
Target Identification: High-throughput screening against cancer cell lines or protein kinases.
-
Synthetic Optimization: Develop enantioselective routes for chiral variants.
Computational Studies
-
Molecular Dynamics Simulations: Predict binding affinities for kinase targets.
-
QSAR Modeling: Relate structural features to biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume